molecular formula C16H16N4O2S B10901070 5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10901070
M. Wt: 328.4 g/mol
InChI Key: VFTISBRRUFAZRM-RQZCQDPDSA-N
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Description

5-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a furan ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions. For instance, the furan derivative can be synthesized through a Friedel-Crafts alkylation reaction, while the triazole ring can be formed via a cyclization reaction involving hydrazine and a suitable aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the phenoxy and furan groups contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-METHYL-4-[((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-methyl-4-[(E)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H16N4O2S/c1-11-5-3-4-6-15(11)21-10-14-8-7-13(22-14)9-17-20-12(2)18-19-16(20)23/h3-9H,10H2,1-2H3,(H,19,23)/b17-9+

InChI Key

VFTISBRRUFAZRM-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C=NN3C(=NNC3=S)C

Origin of Product

United States

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